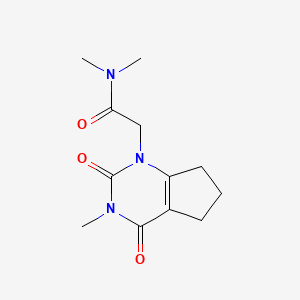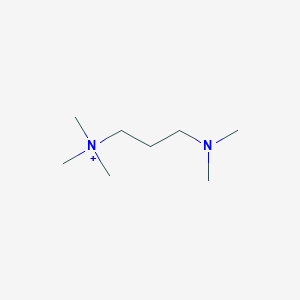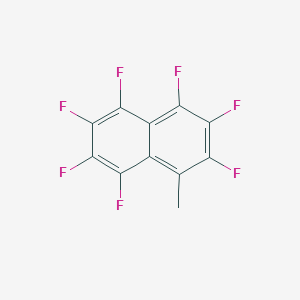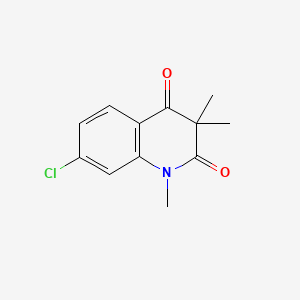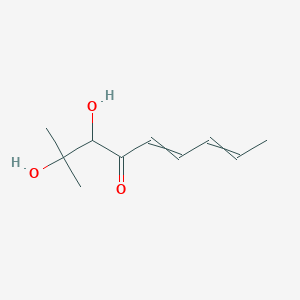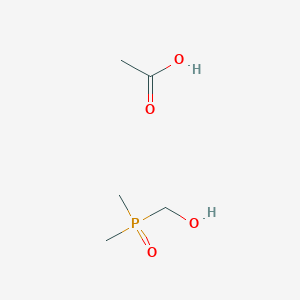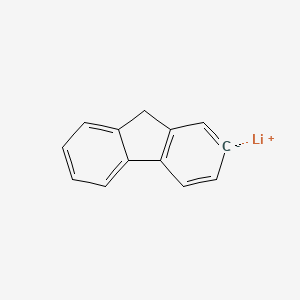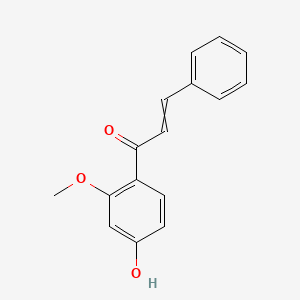
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoroethyl groups attached to a butanedioate backbone, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate typically involves the esterification of butanedioic acid derivatives with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by acidic conditions, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanedioate derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate involves its interaction with molecular targets through its ester and trifluoroethyl groups. These interactions can lead to modifications in molecular pathways, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,2-trifluoroethyl) carbonate
- Bis(2,2,2-trifluoroethyl) ether
- 2,2,2-Trifluoroethyl acetate
Uniqueness
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ester and trifluoroethyl groups makes it versatile for various applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
53392-81-7 |
|---|---|
Molekularformel |
C10H12F6O4 |
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate |
InChI |
InChI=1S/C10H12F6O4/c1-19-7(17)5(3-9(11,12)13)6(8(18)20-2)4-10(14,15)16/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QFQXMIUCMIBNDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(F)(F)F)C(CC(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


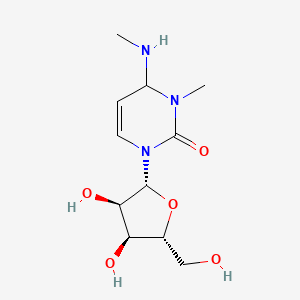
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
